Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
Overview
Description
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H7NO2S and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through its functional groups, including the cyanobenzo[b]thiophene and carboxylate moieties .
Biochemical Pathways
Given the compound’s structure, it may interact with pathways involving aromatic compounds and sulfur-containing molecules .
Pharmacokinetics
The compound’s molecular weight (21724 g/mol) suggests that it may have reasonable bioavailability .
Biochemical Analysis
Biochemical Properties
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of Na+/H+ Exchanger Isoform-1 Inhibitor (N379813) . This compound interacts with enzymes and proteins involved in pH regulation, such as the Na+/H+ exchanger, which is crucial for maintaining cellular pH homeostasis. The interaction between this compound and these biomolecules is essential for its cardioprotective effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the Na+/H+ exchanger . This inhibition leads to a decrease in intracellular pH, which can impact cell function and viability. The compound’s effects on cellular processes make it a valuable tool for studying pH regulation and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Na+/H+ exchanger . By binding to this enzyme, the compound inhibits its activity, leading to a reduction in pH recovery after acidosis. This inhibition can result in changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cells . Degradation over time can lead to a decrease in its efficacy and impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the Na+/H+ exchanger without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in metabolic pathways related to pH regulation and cellular homeostasis . It interacts with enzymes and cofactors that regulate the Na+/H+ exchanger, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in maintaining cellular function and stability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and efficacy. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization provides insights into the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-cyano-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNBUSAFGFVOEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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